molecular formula C26H25N7O2 B6567147 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide CAS No. 1005715-52-5

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide

Cat. No.: B6567147
CAS No.: 1005715-52-5
M. Wt: 467.5 g/mol
InChI Key: ATGLUYQIILQTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group at position 1 and a 3-methylphenoxyacetamide moiety at position 3.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c1-16-7-5-9-20(11-16)35-14-24(34)30-23-12-18(3)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-10-6-8-17(2)19(22)4/h5-13,15H,14H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGLUYQIILQTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure R1 (Pyrimidine Substituent) R2 (Acetamide Substituent) Key Properties/Applications
Target Compound (N-{1-[1-(2,3-dimethylphenyl)-...acetamide) Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl 3-Methylphenoxy Enhanced lipophilicity, kinase inhibition*
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Phenyl N/A Anticancer activity (in vitro)
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl 4-Ethoxybenzamide Higher polarity (vs. target compound)
2-(3-Methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide Dihydro-pyrazolo[3,4-d]pyrimidine Phenyl 3-Methoxyphenoxy Potential solubility advantages

Notes:

  • R2 Substituents: The 3-methylphenoxy group in the target compound is less polar than the 4-ethoxybenzamide or 3-methoxyphenoxy groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Pharmacological and Physicochemical Insights

  • Lipophilicity: The target compound’s logP is estimated to be higher than analogs with polar R2 groups (e.g., 4-ethoxybenzamide in ), favoring cellular uptake but possibly limiting solubility.
  • Bioisosteric Effects: The acetamide group may mimic carboxylic acids (like tetrazoles in ), improving metabolic stability compared to ester or carboxylic acid analogs .

Preparation Methods

Synthesis of 2-(3-Methylphenoxy)acetic Acid

3-Methylphenol is reacted with chloroacetic acid in alkaline medium (NaOH, 50°C), forming the phenoxyacetic acid derivative. The crude product is purified via recrystallization from ethanol/water (1:1), yielding white crystals (mp 120–122°C).

Amide Coupling

The acid is converted to its acid chloride using thionyl chloride (SOCl₂), then coupled with the amine-bearing intermediate (e.g., 1-[1-(2,3-dimethylphenyl)-1H-pyrazolopyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Optimized Parameters :

  • Molar ratio : 1:1.2 (amine:acid chloride) to ensure complete reaction.

  • Temperature : 0°C → room temperature, 4 hours.

  • Workup : Sequential washes with 5% HCl, NaHCO₃, and brine.

Optimization and Purification Techniques

Final purification of the target compound typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/dimethylformamide (DMF). High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water mobile phase) confirms purity >98%.

Key Challenges and Solutions :

  • Low yields in cyclization steps : Adding catalytic piperidine (1–2 drops) accelerates ring closure.

  • Byproduct formation during amidation : Pre-activating the carboxylic acid as a mixed anhydride (using ethyl chloroformate) reduces side reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. Key steps include:

Core Formation : Cyclization of pyrazolo[3,4-d]pyrimidine derivatives using reagents like acetic anhydride or oxidizing agents under reflux conditions .

Functionalization : Introduction of the 2-(3-methylphenoxy)acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ in DMF as a base) .

Purification : Scalable techniques such as column chromatography or recrystallization from solvents like ethanol or acetonitrile to achieve >95% purity .

Q. How can researchers optimize reaction yields for this compound?

  • Methodological Answer : Yield optimization requires:

  • Temperature Control : Maintaining inert atmospheres (e.g., N₂) during exothermic steps to prevent side reactions .
  • Catalyst Screening : Testing catalysts like Zeolite (Y-H) or pyridine in coupling reactions, as demonstrated in analogous pyrazolo-pyrimidine syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methylphenyl groups at δ 2.15–2.23 ppm) .
  • IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide (N–H) bonds .
  • LCMS/HRMS : Validation of molecular weight and purity (>98% by HPLC) .

Advanced Research Questions

Q. How can structural modifications improve the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • SAR Studies : Replace the 3-methylphenoxy group with electron-withdrawing substituents (e.g., trifluoromethoxy) to enhance metabolic stability, as seen in structurally related acetamides .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., methyl benzoate) to increase bioavailability, guided by studies on methyl 4-substituted analogs .
  • In Silico Modeling : Use tools like SwissADME to predict logP and solubility, prioritizing derivatives with balanced lipophilicity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

  • Methodological Answer :

  • Assay Standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
  • Purity Validation : Use orthogonal methods (HPLC, DSC) to rule out impurities as confounding factors .
  • Target Profiling : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions that may explain discrepancies .

Q. How can researchers determine the 3D structure and conformational flexibility of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict dominant conformers .
  • NOESY NMR : Detect through-space nuclear Overhauser effects to map spatial arrangements of aromatic and methyl groups .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Methodological Answer :

  • SPR Biosensing : Quantify binding kinetics (KD, kon/koff) to putative targets like tyrosine kinases .
  • Gene Knockdown : Use CRISPR/Cas9 to silence candidate receptors and assess activity loss .
  • Metabolomics : Track downstream metabolites (e.g., via LC-HRMS) to identify pathways influenced by the compound .

Data Analysis and Validation

Q. How should researchers validate computational docking predictions for this compound?

  • Methodological Answer :

  • Consensus Docking : Compare results from AutoDock, Glide, and Schrödinger to reduce false positives .
  • Experimental Cross-Check : Validate top-scoring poses with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. What statistical approaches are suitable for analyzing dose-response data in anti-proliferative assays?

  • Methodological Answer :

  • Four-Parameter Logistic Model : Fit IC50 curves using software like GraphPad Prism .
  • ANOVA with Tukey’s Test : Compare efficacy across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.